Methyl 3-bromo-5-chloro-2-iodobenzoate
Description
Methyl 3-bromo-5-chloro-2-iodobenzoate is a halogenated aromatic ester with a molecular formula of C₉H₅BrClIO₂. This compound features a benzoate backbone substituted with bromine (position 3), chlorine (position 5), and iodine (position 2), making it a polyhalogenated derivative. Such structures are of significant interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen substituents often enhance bioavailability, stability, or binding affinity.
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZRTYPAAUSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-chloro-2-iodobenzoate typically involves the esterification of 3-bromo-5-chloro-2-iodobenzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group .
Scientific Research Applications
Methyl 3-bromo-5-chloro-2-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-chloro-2-iodobenzoate involves its interaction with molecular targets through its halogen substituents. These interactions can include halogen bonding, which is a type of non-covalent interaction that can influence the compound’s binding affinity and specificity for certain biological targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
Structural Insights :
- Halogen Effects : The iodine atom in the target compound (position 2) enhances electrophilicity compared to the fluoro substituent in the analog (CAS: 2384796-16-9). Iodine’s larger atomic radius and weaker C-I bond may facilitate nucleophilic substitution reactions.
Physical and Chemical Properties


Key Observations :
- The trifluoromethoxy analog (CAS: 2704827-34-7) likely exhibits lower solubility in nonpolar solvents due to its polar -OCF₃ group.
- The fluoro-substituted compound (CAS: 2384796-16-9) may have a lower melting point than the iodo-substituted target due to reduced molecular symmetry.
Reaction Pathways
- Nucleophilic Aromatic Substitution (SNAr) : The iodine at position 2 in the target compound is a superior leaving group compared to fluorine (CAS: 2384796-16-9), enabling efficient SNAr reactions.
- Cross-Coupling Reactions : Bromine at position 3 is a common site for palladium-catalyzed couplings (e.g., Suzuki), shared across all analogs.
- Stability : The trifluoromethoxy group (CAS: 2704827-34-7) may hinder hydrolysis of the ester moiety compared to the target compound.
Comparative Reactivity Table
Biological Activity
Methyl 3-bromo-5-chloro-2-iodobenzoate is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of three halogen substituents on a benzoate framework. Its molecular formula is with a molecular weight of approximately 305.48 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, studies have shown that halogenated benzoates can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of bromine, chlorine, and iodine in the structure enhances the compound's ability to disrupt microbial cell membranes.
The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in microorganisms. It is hypothesized that the compound can bind to specific enzymes or receptors, inhibiting their function and leading to cell death. Detailed interaction studies are necessary to elucidate these mechanisms further.
Case Studies
-
In Vitro Studies :
A study conducted on various halogenated benzoates demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to well-known antibiotics. This suggests its potential as an antimicrobial agent . -
Synthesis and Bioactivity Correlation :
In another investigation, researchers synthesized a series of hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid. The bioactivity of these derivatives was assessed, revealing that modifications in the halogen pattern significantly influenced their antimicrobial efficacy . This highlights the importance of structural variations in determining biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity based on halogen positioning and type. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C8H6BrClI | Antimicrobial activity against Gram-positive bacteria |
| Methyl 4-bromo-2-chloro-5-iodobenzoate | C8H6BrClI | Moderate antimicrobial properties |
| Methyl 2-bromo-4-chloro-5-iodobenzoate | C8H6BrClI | Lower efficacy compared to others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


